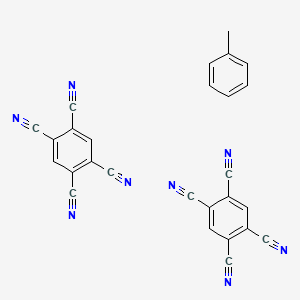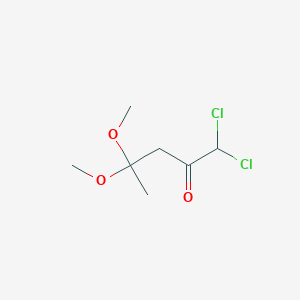![molecular formula C14H17NO3 B14592361 Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo- CAS No. 61564-01-0](/img/structure/B14592361.png)
Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo- is a complex organic compound with a unique structure that includes both amide and ketone functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo- typically involves multi-step organic reactions. One common method includes the acylation of aniline derivatives followed by a series of oxidation and reduction reactions to introduce the necessary functional groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially forming new functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions often require precise control of temperature, pH, and reaction time to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups such as halides or nitro groups.
科学研究应用
Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, altering their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other amides and ketones with comparable structures, such as:
- Butanamide
- N-methylbutanamide
- Acetophenone derivatives
Uniqueness
What sets Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo- apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity and interactions are required.
属性
CAS 编号 |
61564-01-0 |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC 名称 |
N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C14H17NO3/c1-9-4-5-12(7-10(2)16)13(6-9)15-14(18)8-11(3)17/h4-6H,7-8H2,1-3H3,(H,15,18) |
InChI 键 |
GWRQSAPCYLCLAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CC(=O)C)NC(=O)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14592279.png)
![2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one](/img/structure/B14592290.png)
![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)

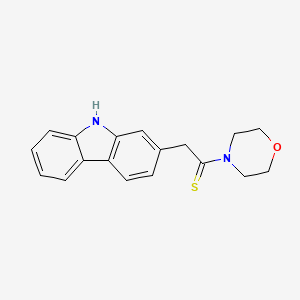
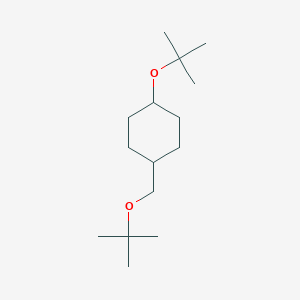

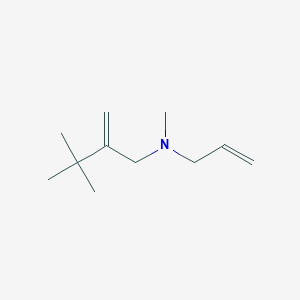
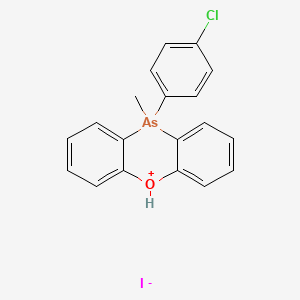
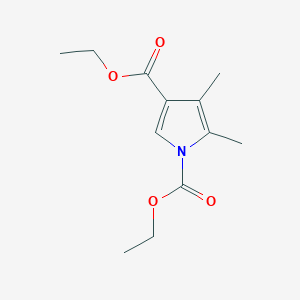
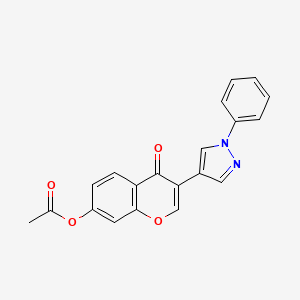
![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
